![molecular formula C19H16N4OS B2592159 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazol CAS No. 1105246-43-2](/img/structure/B2592159.png)
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a methoxy group, a thiazole ring, and a triazole ring . These functional groups can confer various chemical properties to the compound and can potentially be involved in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and triazole rings are both heterocyclic rings, meaning they contain atoms other than carbon, which can affect the compound’s chemical properties . The methoxy group is an ether, which is generally quite stable and unreactive.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thiazole and triazole rings could potentially participate in electrophilic substitution reactions or act as ligands in coordination compounds . The methoxy group is generally quite stable, but could potentially be cleaved under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents, while the nitrogen atoms in the thiazole and triazole rings could participate in hydrogen bonding, affecting the compound’s boiling and melting points .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Die Thiazol-Triazol-Hybridstruktur wurde auf ihr Potenzial als Gerüst im Arzneimittel-Design untersucht. Forscher haben ihre pharmakologischen Eigenschaften untersucht, darunter Antituberkulose-, Antiviral-, Antibakterien- und Antikrebsaktivitäten . Die einzigartige Kombination aus aromatischen Ringen, Thiazol und Triazol-Einheiten in der Verbindung macht sie zu einem interessanten Kandidaten für die Entwicklung neuartiger Therapeutika.
Antifungalmittel
S-alkylierte Derivate von 4 H -1,2,4-Triazol-3-thiol, wie unsere Verbindung, haben eine antimykotische Aktivität gezeigt. Diese Verbindungen könnten wertvoll bei der Bekämpfung von Pilzinfektionen sein . Das Verständnis ihres Wirkmechanismus und die Optimierung ihrer Struktur könnten zu effektiveren Antimykotika führen.
Proteininhibitionstudien
Die thion-substituierten 1,2,4-Triazol-Einheiten wurden in Proteininhibitionsmechanismen im Zusammenhang mit Krankheiten wie Diabetes, Fettleibigkeit und Krebs verwickelt . Die Untersuchung der Interaktion unserer Verbindung mit bestimmten Proteinen könnte Einblicke in Krankheitswege und potenzielle therapeutische Interventionen liefern.
Berechnungschemie und Molekülmodellierung
Mit Hilfe von Berechnungsmethoden können Wissenschaftler das Verhalten, die Wechselwirkungen und die Stabilität der Verbindung vorhersagen. Molekulardynamiksimulationen und quantenmechanische Berechnungen können wertvolle Informationen für das Arzneimittel-Design und Materialwissenschaftanwendungen liefern.
Zusammenfassend lässt sich sagen, dass unsere Verbindung in der medizinischen Chemie, der Antimykotikaforschung, den Proteininhibitionstudien, der Materialwissenschaft, der Koordinationschemie und der Computermodellierung vielversprechend ist. Weitere Untersuchungen zu ihren Eigenschaften und Anwendungen werden zweifellos zu wissenschaftlichen Fortschritten beitragen. 🌟
Zukünftige Richtungen
The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing thiazole rings are of interest in medicinal chemistry due to their wide range of biological activities, so this could be a potential area of future research .
Wirkmechanismus
Target of Action
Thiazoles and triazoles are known to interact with a variety of enzymes and receptors in biological systems . The specific targets of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would depend on its specific structure and functional groups.
Mode of Action
Thiazole and triazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . The exact mode of action of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would need to be determined through experimental studies.
Biochemical Pathways
Thiazole and triazole compounds can affect various biochemical pathways . The specific pathways affected by “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would depend on its specific targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure and functional groups. Thiazole and triazole compounds can have diverse pharmacokinetic properties . The specific ADME properties of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of a compound depend on its targets, mode of action, and affected biochemical pathways. Thiazole and triazole compounds can have diverse biological activities . The specific effects of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would need to be determined through experimental studies.
Biochemische Analyse
Biochemical Properties
. Based on its structural similarity to other thiazole and triazole compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s methoxyphenyl, thiazol, and triazol functional groups .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on the effects of varying dosages of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole in animal models .
Metabolic Pathways
The compound could potentially interact with various enzymes or cofactors, and it may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-18(21-22-23(13)15-6-4-3-5-7-15)19-20-17(12-25-19)14-8-10-16(24-2)11-9-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUHBAKMGAIFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

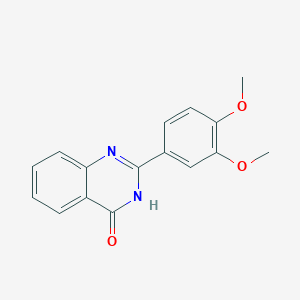
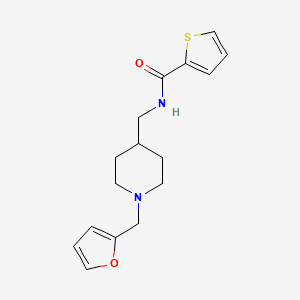
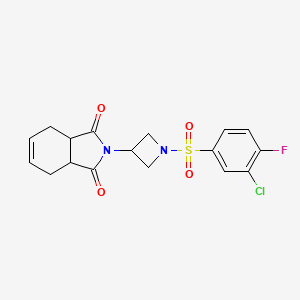

![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2592086.png)
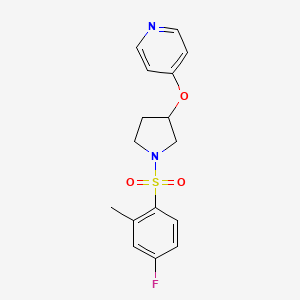
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2592088.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2592090.png)
![3-(2-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2592093.png)
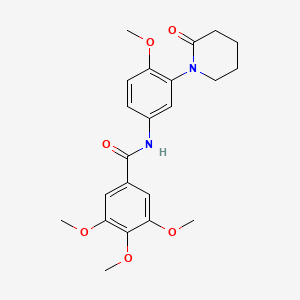
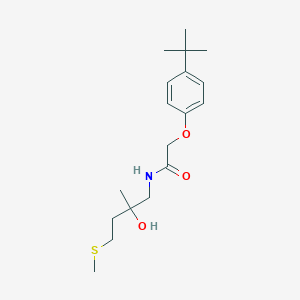
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2592099.png)
